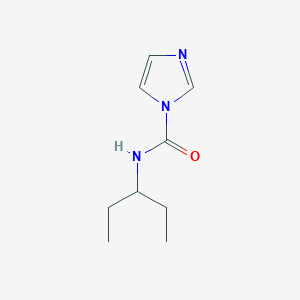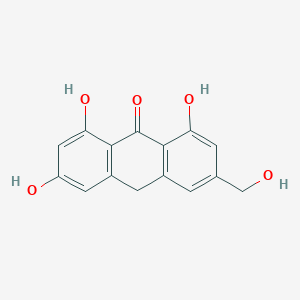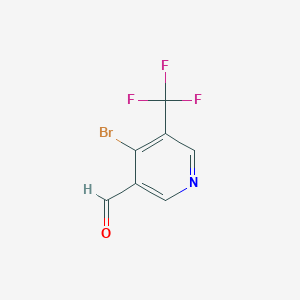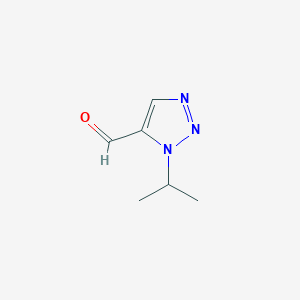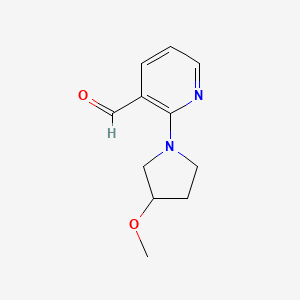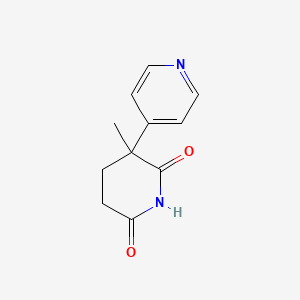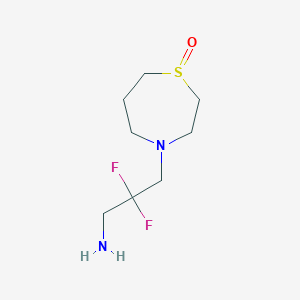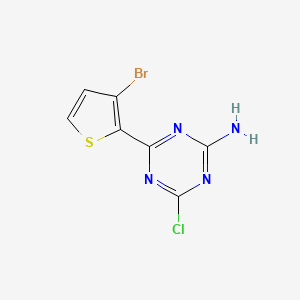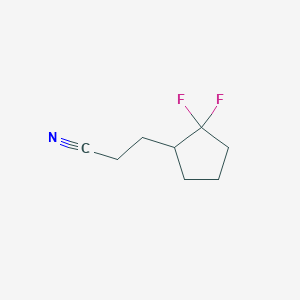
3-(2,2-Difluorocyclopentyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluorocyclopentyl)propanenitrile is an organic compound with the molecular formula C8H11F2N It is characterized by the presence of a difluorocyclopentyl group attached to a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopentyl)propanenitrile typically involves the reaction of 2,2-difluorocyclopentanone with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile source, followed by nucleophilic addition to the difluorocyclopentanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluorocyclopentyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
3-(2,2-Difluorocyclopentyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Potential applications in drug discovery and development. The compound’s structural features may be exploited to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials. Its properties may be harnessed to create new polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluorocyclopentyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The difluorocyclopentyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-Difluorocyclopentyl)propanamide: Similar structure but with an amide group instead of a nitrile.
3-(2,2-Difluorocyclopentyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile.
2,2-Difluorocyclopentylmethanol: Features a hydroxyl group attached to the difluorocyclopentyl ring.
Uniqueness
3-(2,2-Difluorocyclopentyl)propanenitrile is unique due to the presence of both a difluorocyclopentyl group and a nitrile group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H11F2N |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
3-(2,2-difluorocyclopentyl)propanenitrile |
InChI |
InChI=1S/C8H11F2N/c9-8(10)5-1-3-7(8)4-2-6-11/h7H,1-5H2 |
Clave InChI |
OCPPGQDTQTYJHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)(F)F)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


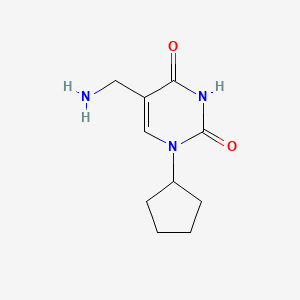
amine](/img/structure/B13156464.png)
